molecular formula C13H12O6 B2661325 methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate CAS No. 853749-61-8

methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

Cat. No.: B2661325
CAS No.: 853749-61-8
M. Wt: 264.233
InChI Key: IOAKZWFGCIGQCT-UHFFFAOYSA-N
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Description

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a synthetic derivative of coumarin, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

    Esterification: The hydroxyl group at the 7th position is esterified using methyl chloroacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, perfumes, and as a precursor for various pharmaceuticals.

Mechanism of Action

The biological activity of methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is primarily due to its ability to interact with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Lacks the additional hydroxyl and ester groups.

    4-methylumbelliferone: Similar structure but with different functional groups.

Uniqueness

Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is unique due to its specific combination of functional groups, which confer enhanced reactivity and a broader range of biological activities compared to its analogs.

Properties

IUPAC Name

methyl 2-(7,8-dihydroxy-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-6-7-3-4-9(14)11(16)12(7)19-13(17)8(6)5-10(15)18-2/h3-4,14,16H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAKZWFGCIGQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2O)O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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